molecular formula C10H11ClN4 B13404749 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile

1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile

Cat. No.: B13404749
M. Wt: 222.67 g/mol
InChI Key: PMHJLNFHAHFGSV-UHFFFAOYSA-N
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Description

1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile is a chemical compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound features a pyrimidine ring substituted with a chlorine atom at the 6-position and a piperidine ring at the 4-position, which is further substituted with a carbonitrile group.

Preparation Methods

The synthesis of 1-(6-Chloropyrimidin-4-yl)piperidine-4-carbonitrile typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloropyrimidine and piperidine-4-carbonitrile.

    Reaction Conditions: The reaction is usually carried out under reflux conditions in the presence of a suitable solvent such as dichloromethane or ethanol.

    Industrial Production: Industrial production methods may involve continuous flow reactors to optimize reaction conditions and improve yield.

Properties

IUPAC Name

1-(6-chloropyrimidin-4-yl)piperidine-4-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN4/c11-9-5-10(14-7-13-9)15-3-1-8(6-12)2-4-15/h5,7-8H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHJLNFHAHFGSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C#N)C2=CC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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